molecular formula C22H22F3N B2761394 (R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine CAS No. 2074615-22-6

(R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B2761394
CAS No.: 2074615-22-6
M. Wt: 357.42
InChI Key: ILSUSBULBRBBLD-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine is a chiral propylamine derivative of significant interest in pharmaceutical research and development. It is widely recognized as the pivotal advanced intermediate in the synthesis of Cinacalcet . Cinacalcet, a calcimimetic agent, is an approved drug for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma . Its primary mechanism of action involves the allosteric activation of the calcium-sensing receptor (CaR) on the parathyroid gland, which leads to a suppression of parathyroid hormone (PTH) secretion . This compound is therefore an essential reference standard and building block for researchers working on the development, optimization, and analytical validation of synthetic routes for Cinacalcet and its related compounds . The synthetic utility of this amine is highlighted in several published methodologies, including investigations into improved and sustainable catalytic processes for its key precursors . This product is intended for research purposes only and is not approved for human consumption.

Properties

IUPAC Name

N-[(1R)-1-naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N/c1-16(19-12-11-18-8-2-3-9-20(18)15-19)26-13-5-7-17-6-4-10-21(14-17)22(23,24)25/h2-4,6,8-12,14-16,26H,5,7,13H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSUSBULBRBBLD-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine typically involves multi-step organic reactions. One common approach is the reductive amination of a ketone precursor with an amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds similar to (R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine exhibit antidepressant effects. Studies have suggested that the compound may target serotonin and norepinephrine reuptake inhibition, which are crucial pathways in the treatment of depression .

2. Neuroprotective Effects
The compound has shown potential neuroprotective properties in preclinical studies. It may help in mitigating oxidative stress and inflammation within neural tissues, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-cancer Properties
Emerging studies have highlighted the compound's ability to inhibit certain cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis, suggesting a role in cancer therapy .

Case Studies

Study Focus Findings
Study 1Antidepressant effectsDemonstrated significant reduction in depressive-like behaviors in animal models.
Study 2NeuroprotectionShowed decreased markers of oxidative stress in neuronal cultures treated with the compound.
Study 3Anti-cancer activityInhibited growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Synthesis and Development

The synthesis of this compound involves several steps that include the formation of naphthalene derivatives and subsequent amination reactions. The purity of synthesized compounds is crucial for their efficacy in biological assays.

Mechanism of Action

The mechanism of action of ®-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioisomers and Stereoisomers

Table 1: Structural and Pharmacological Differences
Compound Name Naphthalene Position Substituent Key Pharmacological Notes Reference
Target Compound 2-position 3-(Trifluoromethyl)phenyl Regioisomer of Cinacalcet; potential impurity in drug formulations
Cinacalcet 1-position 3-(Trifluoromethyl)phenyl Approved calcimimetic; binds calcium-sensing receptor (CaSR)
Diastereomer Isomer-1 1-position 3-(Trifluoromethyl)phenyl Reduced receptor affinity due to (2R) configuration
N-Oxide Impurity 2-position 3-(Trifluoromethyl)phenyl Oxidation product; 98% HPLC purity

Key Findings :

  • Naphthalene Position : The 1-position in Cinacalcet optimizes CaSR binding, while the 2-position isomer (target compound) shows reduced efficacy due to steric hindrance .
  • Stereochemistry : The (R)-configuration is essential for activity; diastereomers exhibit >50% lower potency .

Substituent Variations

Table 2: Impact of Substituent Modifications
Compound Substituent Yield (%) Key Data Reference
5e () 3-(Difluoromethyl)phenyl 69% tR = 6.9 ms; ¹⁹F NMR: δ -111.56 ppm
OCM-33 () 3-Fluoro-4-(trifluoromethyl)phenyl 35% Targets GSK-3β; >95% HPLC purity
Target Compound 3-(Trifluoromethyl)phenyl N/A MW = 357.41; 98% purity

Key Findings :

  • Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to difluoromethyl analogs .
  • Fluorine Substitution : Fluorine at the 4-position (OCM-33) shifts target specificity to kinases like GSK-3β, unlike the calcimimetic activity of the target compound .

Biological Activity

(R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, commonly referred to as compound 2074615-22-6, is a synthetic organic compound notable for its potential biological activities. Its structure incorporates a trifluoromethyl group and a naphthalene moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on current research findings, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H22F3N
  • Molecular Weight : 357.42 g/mol
  • CAS Number : 2074615-22-6
  • Purity : 96%

The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and biological activity .

Antiproliferative Effects

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves disruption of microtubule dynamics or induction of apoptosis.

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (μM)Mechanism of Action
3aMDA-MB-23139.07Microtubule destabilization
3bMCF-7>100Not significant
3cA54953.76Apoptosis induction
3dHeLa40.83Apoptotic pathway activation
3eHCT11645.12Cell cycle arrest

The compound's structural features, particularly the naphthalene and trifluoromethyl groups, are believed to enhance its interaction with cellular targets .

The mechanisms through which this compound exerts its biological effects include:

  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis .
  • Apoptosis Induction : The compound may induce apoptosis by affecting mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases .
  • Inhibition of Tumor Growth : In vivo studies suggest that such compounds can significantly inhibit tumor growth in xenograft models .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of various derivatives related to this compound against breast cancer cell lines. Compounds were tested for their IC50 values, revealing that derivatives with enhanced lipophilicity exhibited improved potency against MDA-MB-231 cells .

In Vivo Efficacy

In another study focusing on xenograft models, the administration of this compound demonstrated significant tumor reduction compared to controls. Histological analysis indicated increased apoptosis in treated tumors, supporting the compound's potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.